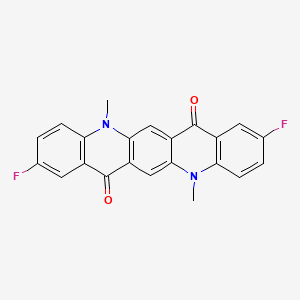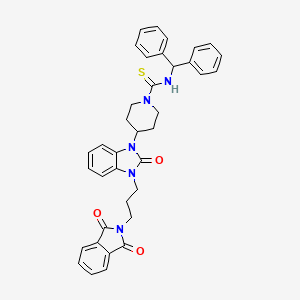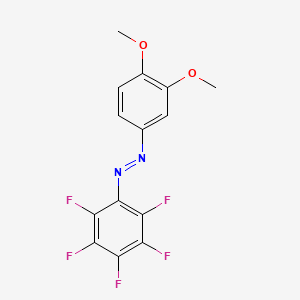
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, also known by its CAS number 198975-41-6, is a compound with the molecular formula C14H9F5N2O2 This compound is characterized by the presence of both dimethoxyphenyl and pentafluorophenyl groups attached to a diazene moiety
Métodos De Preparación
The synthesis of Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- typically involves the reaction of 3,4-dimethoxyaniline with pentafluorobenzene diazonium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium acetate to facilitate the coupling reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism by which Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise mechanisms and identifying potential therapeutic applications .
Comparación Con Compuestos Similares
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- can be compared with other similar compounds, such as:
Azobenzene: A well-known diazene compound with two phenyl groups attached to the diazene moiety. Unlike Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, azobenzene does not have methoxy or fluorine substituents, which can significantly alter its chemical properties and reactivity.
Nitrosobenzene: Another related compound where the diazene moiety is replaced by a nitroso group. This compound exhibits different reactivity and applications compared to Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-.
Benzene diazonium salts: These compounds are precursors to various diazene derivatives and are commonly used in organic synthesis.
Propiedades
Número CAS |
198975-41-6 |
|---|---|
Fórmula molecular |
C14H9F5N2O2 |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C14H9F5N2O2/c1-22-7-4-3-6(5-8(7)23-2)20-21-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
Clave InChI |
BHWGSUSWSXPHEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


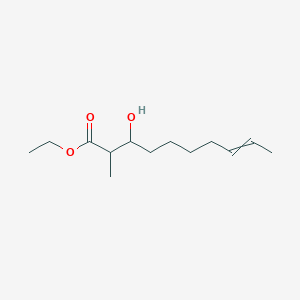
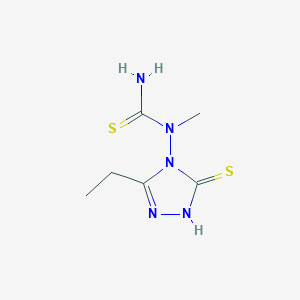
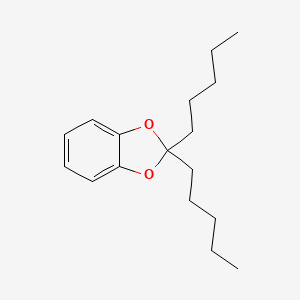
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
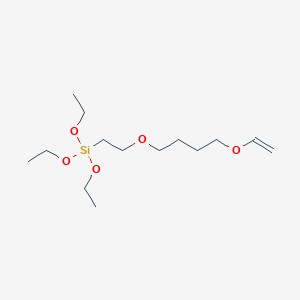
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
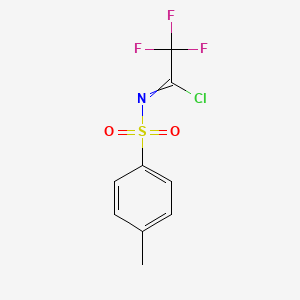
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
